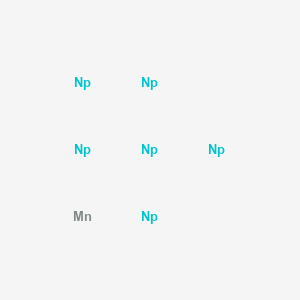

Manganese--neptunium (1/6)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manganese–neptunium (1/6) is a compound that involves the interaction between manganese and neptunium in a specific stoichiometric ratio Neptunium is a radioactive actinide metal, while manganese is a transition metal

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of manganese–neptunium (1/6) typically involves the co-precipitation method. This method includes the use of manganese dioxide as a co-precipitant to isolate neptunium from solutions. The reaction conditions often involve acidic environments, where neptunium exists in various oxidation states, and manganese dioxide helps in the reduction and stabilization of neptunium species .

Industrial Production Methods: Industrial production of manganese–neptunium compounds is not common due to the radioactive nature of neptunium. in research settings, the compound can be synthesized using controlled laboratory conditions to ensure safety and precision. The use of automated extraction chromatography and inductively coupled plasma mass spectrometry (ICP-MS) are common techniques to analyze and confirm the presence of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Manganese–neptunium (1/6) undergoes various chemical reactions, including oxidation, reduction, and complexation. Neptunium can exist in multiple oxidation states, ranging from +3 to +7, and can form complexes with different ligands .

Common Reagents and Conditions: Common reagents used in the reactions involving manganese–neptunium include nitric acid, which helps in maintaining the acidic environment necessary for the stability of neptunium species. Manganese dioxide is used as a co-precipitant to facilitate the reduction of neptunium .

Major Products Formed: The major products formed from the reactions of manganese–neptunium include various neptunium oxides and hydroxides, depending on the reaction conditions and the oxidation state of neptunium .

Aplicaciones Científicas De Investigación

Manganese–neptunium compounds have significant applications in scientific research, particularly in the field of nuclear waste management. The compound’s ability to stabilize neptunium in different oxidation states makes it valuable for studying the behavior of neptunium in the environment and its potential for immobilization in nuclear waste repositories .

In environmental chemistry, manganese–neptunium compounds are used to understand the biogeochemical cycling of neptunium and its interaction with manganese in sediment systems. This research is crucial for developing strategies to mitigate the mobility of neptunium in contaminated sites .

Mecanismo De Acción

The mechanism of action of manganese–neptunium compounds involves the reduction and stabilization of neptunium species by manganese dioxide. Manganese acts as a reducing agent, converting neptunium from higher oxidation states to lower, less soluble forms. This process is facilitated by the formation of complexes between neptunium and manganese, which helps in the immobilization of neptunium in environmental systems .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to manganese–neptunium include other neptunium complexes with transition metals such as iron and cobalt. These compounds also exhibit the ability to stabilize neptunium in various oxidation states and are used in similar applications in nuclear waste management and environmental chemistry .

Uniqueness: The uniqueness of manganese–neptunium lies in its specific interaction with manganese dioxide, which provides a more efficient reduction and stabilization mechanism compared to other transition metals. This makes manganese–neptunium compounds particularly valuable for studying the immobilization of neptunium in environmental systems and developing effective strategies for nuclear waste management .

Propiedades

Número CAS |

63705-99-7 |

|---|---|

Fórmula molecular |

MnNp6 |

Peso molecular |

1477.22707 g/mol |

Nombre IUPAC |

manganese;neptunium |

InChI |

InChI=1S/Mn.6Np |

Clave InChI |

OPNFGHDFPUQPNL-UHFFFAOYSA-N |

SMILES canónico |

[Mn].[Np].[Np].[Np].[Np].[Np].[Np] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)

![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)

![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)

![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)